molecular formula C8H11BrN4O B13198287 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one

Cat. No.: B13198287
M. Wt: 259.10 g/mol
InChI Key: NUSUHAGGCHRQMT-UHFFFAOYSA-N
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Description

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one is a heterocyclic compound that features a triazole ring fused with a pyrazine ring

Preparation Methods

The synthesis of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one involves several steps. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the triazolo[1,5-a]pyrazine ring system. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as acetic acid .

Chemical Reactions Analysis

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one involves its interaction with specific molecular targets. The triazole and pyrazine rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other triazolo[1,5-a]pyrazine derivatives, such as:

  • 1-{2-chloro-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one
  • 1-{2-fluoro-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one

These compounds share a similar core structure but differ in the substituents attached to the triazole ring. The presence of different substituents can significantly impact the compound’s reactivity and biological activity, highlighting the uniqueness of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one .

Properties

Molecular Formula

C8H11BrN4O

Molecular Weight

259.10 g/mol

IUPAC Name

1-(2-bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one

InChI

InChI=1S/C8H11BrN4O/c1-2-7(14)12-3-4-13-6(5-12)10-8(9)11-13/h2-5H2,1H3

InChI Key

NUSUHAGGCHRQMT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN2C(=NC(=N2)Br)C1

Origin of Product

United States

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